Product packaging for 4,5-dihydro-3H-benzo[c]azepine(Cat. No.:)

4,5-dihydro-3H-benzo[c]azepine

Cat. No.: B12947417
M. Wt: 145.20 g/mol
InChI Key: GFXAUMBEMYXIPK-UHFFFAOYSA-N
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Description

4,5-dihydro-3H-benzo[c]azepine presents a versatile and privileged scaffold in modern medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its core structure is integral to developing potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors . PARP-1 is a critical target in oncology, and inhibitors based on the dihydrobenzo[c]azepine structure have demonstrated excellent anti-proliferative effects against a range of human cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . These compounds exhibit their mechanism by effectively inhibiting PARP-1 enzyme activity, leading to reduced biosynthesis of poly(ADP-ribose) (PAR) and induction of apoptosis in cancer cells, a process known as synthetic lethality . The benzo-fused azepine ring system is a key structural feature found in numerous biologically active compounds, serving as a fundamental template for drug discovery efforts beyond oncology as well . As a building block, this compound offers researchers a robust platform for further chemical functionalization, such as the introduction of triazole groups, which can enhance binding affinity and dipole interactions with biological targets . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B12947417 4,5-dihydro-3H-benzo[c]azepine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4,5-dihydro-3H-2-benzazepine

InChI

InChI=1S/C10H11N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,8H,3,6-7H2

InChI Key

GFXAUMBEMYXIPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C=NC1

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5 Dihydro 3h Benzo C Azepine and Its Structural Analogues

Cyclization Reactions for the Formation of the Benzazepine Ring System

The direct formation of the seven-membered azepine ring through cyclization is a primary strategy for synthesizing dihydrobenzo[c]azepines. Both intramolecular and intermolecular approaches have been successfully employed.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are often favored due to their efficiency, leveraging a tethered precursor to facilitate the formation of the seven-membered ring.

One notable method involves a 1,7-electrocyclization of 2-aza-4,5-benzoheptatrienyllithium compounds, which provides a direct route to the 4,5-dihydro-3H-benzo[c]azepine system. Another powerful approach is the catalyst-free dearomative rearrangement of o-nitrophenyl alkynes. This reaction proceeds through a tandem oxygen transfer cyclization and a (3+2) cycloaddition, followed by a hetero-Claisen rearrangement to yield benzazepine structures. This method is characterized by its high atom, step, and redox economy.

Radical cyclizations also offer an effective pathway. An electrocatalytic tandem cyclization of amide-tethered methylenecyclopropanes has been developed to construct tetracyclic benzazepine derivatives. This environmentally friendly method uses catalytic ferrocene as the electrocatalytic medium, replacing traditional oxidants or reducing agents.

Iron(III) chloride has been shown to catalyze the intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde or acetophenone derivatives to efficiently produce dihydrobenzo[b]azepines. This method is tolerant of various functional groups and uses an inexpensive and environmentally benign catalyst.

Intramolecular Cyclization Method Precursor Key Features Product
1,7-Electrocyclization2-Aza-4,5-benzoheptatrienyllithiumDirect formation of the ring system.This compound
Dearomative Rearrangemento-Nitrophenyl alkyneCatalyst-free, high atom economy, tandem reaction cascade.Fused Benzazepines
Electrocatalytic Tandem CyclizationAmide-tethered methylenecyclopropaneEnvironmentally friendly, uses ferrocene as a mediator.Tetracyclic Benzazepine derivatives
Iron(III)-Catalyzed MetathesisAlkyne-tethered 2-aminobenzaldehydeInexpensive and green catalyst, good to excellent yields.Dihydrobenzo[b]azepine

Intermolecular Cyclization Strategies

While less common than intramolecular approaches, intermolecular strategies provide access to a diverse range of benzazepine structures by bringing together two or more separate components to construct the ring.

Cycloaddition reactions are a prominent example. The rhodium-catalyzed multicomponent [5+2] cycloaddition of pyridines and 1-sulfonyl-1,2,3-triazoles with an alkyne offers a pathway to 1,4-diazepine compounds, which are structural analogues of benzazepines. This reaction proceeds through the formation of stable azomethine ylides. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for constructing cyclopentenones, and its principles can be extended to the synthesis of heterocyclic systems, although direct intermolecular applications for benzazepines are challenging due to selectivity issues.

A notable strategy that combines inter- and intramolecular steps is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. This process begins with the intermolecular addition of an amine to a copper-activated triple bond, which is then followed by an intramolecular cyclization onto the allene moiety to form trifluoromethyl-substituted azepine derivatives.

Intermolecular Cyclization Method Reactants Key Features Product
[5+2] CycloadditionPyridine, 1-Sulfonyl-1,2,3-triazole, AlkyneRhodium-catalyzed, multicomponent reaction.1,4-Diazepines
Tandem Amination/CyclizationAllenynes, Primary/Secondary AminesCu(I)-catalyzed, combines inter- and intramolecular steps.Functionalized Azepines

Ring Expansion Protocols in Azepine Synthesis

Ring expansion protocols are valuable synthetic tools that utilize readily available five- or six-membered ring precursors to construct the seven-membered azepine core.

Transformation of Six-Membered Precursors to Seven-Membered Azepines

Six-membered nitrogen heterocycles, such as piperidines and isoquinolines, are common precursors for ring expansion to benzazepines.

One method involves the oxidative ring expansion of enamides derived from 1-methyl- or 1-ethyldihydroisoquinolines. Treatment with lead tetraacetate induces an oxidative rearrangement to form 3-benzazepin-2-ones in high yields. Another approach is the copper-catalyzed C-C insertion of diazocarbonyl compounds into activated isoquinolines, which produces ethyl 3H-benzo[d]azepine-3-carboxylates in excellent yields.

The stereoselective and regioselective ring expansion of piperidines has also been developed to prepare diastereomerically pure azepane derivatives in excellent yields. This strategy has been applied to the construction of complex azepine backbones.

Precursor Ring Method Reagents Product
DihydroisoquinolineOxidative RearrangementLead tetraacetate3-Benzazepin-2-one
Activated IsoquinolineC-C InsertionDiazocarbonyl compound, Copper triflateEthyl 3H-benzo[d]azepine-3-carboxylate
PiperidineStereoselective Ring ExpansionNot specifiedDiastereomerically pure Azepanes

Conversion of Five-Membered Ring Systems

The expansion of five-membered rings, particularly pyrrolidines, provides another effective route to the benzazepine skeleton. A recently developed method transforms 5-arylpyrrolidine-2-carboxylates, which have an ortho-halogen substituent on the aryl ring, into 1H-benzo[b]azepine-2-carboxylates. This transformation is promoted by a copper(I) catalyst under microwave activation and proceeds via an Ullmann-type annulation/rearrangement cascade (UARC). This method can produce both racemic and optically active benzazepines in good yields.

The Dowd-Beckwith reaction, a radical-mediated ring expansion of cyclic ketones, represents a general strategy that can be adapted for expanding five-membered rings to their seven-membered counterparts.

Precursor Ring Method Reagents/Conditions Product
5-Arylpyrrolidine-2-carboxylateUllmann-Type Annulation/Rearrangement Cascade (UARC)Cu(I) promotion, Microwave activation1H-Benzo[b]azepine-2-carboxylate

Metal-Catalyzed Synthetic Routes to Dihydrobenzo[c]azepines

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of dihydrobenzo[c]azepines is no exception. Palladium, copper, and nickel are the most commonly employed metals for these transformations.

A palladium-catalyzed domino N-benzylation/intramolecular direct arylation of sulfonanilides with 2-bromobenzyl bromides provides regiocontrolled access to N-sulfonyl-6,7-dihydro-5H-dibenzo[c,e]azepines. Similarly, palladium catalysis is used in the intramolecular Buchwald-Hartwig coupling to form the dibenzazepine scaffold from precursors like 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol.

Copper-catalyzed methods are also prevalent. An asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines using a copper(I) catalyst and a chiral biphosphine ligand yields dibenzo[b,d]azepines with both central and axial stereogenic elements in high yields and excellent enantioselectivities. Another copper-catalyzed approach is the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which can be followed by ring opening to produce functionalized 1,4-benzodiazepine derivatives.

Nickel catalysis offers a cost-effective alternative. A Ni(II)-catalyzed tandem cyclopropane ring-opening and radical alkylation of alkyl bromide-tethered alkylidenecyclopropanes has been developed to synthesize benzo[b]naphtho[1,2-d]azepine derivatives. Furthermore, a nickel-catalyzed regioselective intramolecular acetylene hydroarylation provides an effective route to dibenzo[b,e]azepin-6-one derivatives. A novel nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction has also been developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues.

Metal Catalyst Reaction Type Precursor Product Yield
PalladiumDomino N-benzylation/Direct ArylationSulfonanilide and 2-bromobenzyl bromideN-sulfonyl-6,7-dihydro-5H-dibenzo[c,e]azepineGood to Excellent
PalladiumIntramolecular Buchwald-Hartwig Coupling2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol-
CopperAsymmetric Reductive Cyclization2'-Vinyl-biaryl-2-imineDibenzo[b,d]azepineUp to 98%
CopperIntramolecular C-N Coupling1-(2-Bromobenzyl)azetidine-2-carboxamideAzetidine-fused 1,4-diazepine-
NickelTandem Ring Opening/Radical AlkylationAlkyl bromide-tethered alkylidenecyclopropaneBenzo[b]naphtho[1,2-d]azepineModerate to Excellent
NickelIntramolecular Acetylene HydroarylationAcetylenic PrecursorDibenzo[b,e]azepin-6-oneGood to Excellent
Nickel/DiboronCascade Reaction-Tetrahydro-1H-benzo[b]azepine analogues-

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful tool for the construction of complex molecular architectures, including seven-membered heterocyclic rings. Domino reactions, which involve the formation of multiple bonds in a single synthetic operation, are particularly efficient. Palladium-catalyzed domino processes that combine C-N coupling, hydroamination, and C-H arylation have been developed for the synthesis of fused-ring systems containing azepine moieties. rsc.org For example, a palladium catalyst can trigger a domino sequence involving intramolecular N-arylation, C-H activation, and aryl-aryl bond formation from a linear amide precursor. acs.org

Furthermore, palladium-catalyzed [4+3] annulation reactions have been successfully employed to build tetrahydroazepine architectures with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov This approach involves the reaction of two readily accessible starting materials, where careful tuning of reaction conditions can suppress potential [3+2] cycloaddition side pathways. nih.gov These methods demonstrate the versatility of palladium catalysts in constructing the core azepine ring fused to an aromatic system.

Table 1: Palladium-Catalyzed [4+3] Annulation for Tetrahydroazepines
CatalystLigandAcceptorDonorYieldEnantiomeric Excess (ee)Reference
[Pd2(dba)3]·CHCl3(S)-Tol-BINAPVinyl cyclopropaneAzadieneHighHigh nih.gov

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide a complementary approach for the synthesis of benzoazepine derivatives, often showcasing different reactivity compared to palladium. A key transformation facilitated by copper is intramolecular N-arylation. For instance, while palladium acetate can catalyze a complex domino reaction, copper iodide promotes a more direct intramolecular N-arylation to furnish 1,4-benzodiazepine-2,5-diones from the same linear amide precursors. acs.org This metal-switching strategy allows for the divergent synthesis of two distinct heterocyclic scaffolds from a common starting material. acs.org

Copper catalysis has also been instrumental in developing asymmetric syntheses. A notable example is the copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines. us.es Using a catalyst generated in situ from copper(I) iodide and a chiral phosphine ligand (Ph-BPE), this method yields 7-membered bridged biarylamines, which are structural analogues of dibenzo[b,d]azepines, with excellent diastereo- and enantioselectivities. us.es The same catalytic system can also facilitate a borylative cyclization to produce versatile boronic ester derivatives under mild conditions. us.es

Table 2: Copper-Catalyzed Asymmetric Reductive Cyclization
Catalyst SystemSubstrateProduct TypeYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
CuI / (R)-Ph-BPE2'-vinyl-biaryl-2-imineDibenzo[b,d]azepine analogueup to 98%>20:1up to 99% us.es

Rhodium- and Iridium-Catalyzed Approaches

Rhodium and iridium catalysts have enabled novel and efficient routes to benzo[c]azepine and its analogues through C-H activation and asymmetric amination strategies.

Rhodium(III) catalysis has been specifically applied to the synthesis of the benzo[c]azepine-1,3(2H)-dione core. researchgate.net In one approach, a Cp*Rh(III) catalyst facilitates the coupling of hydroxamates and α,β-unsaturated acyl fluorides via C-H activation to furnish benzo[c]azepine-1,3(2H)-diones with substituents at the 5-position under mild conditions. kyoto-u.ac.jp Another reported method involves a tandem C-H alkylation and intramolecular amination of N-methoxylbenzamide with 3-bromo-3,3-difluoropropene as the alkylation agent, also catalyzed by a rhodium(III) complex. researchgate.net These reactions highlight the utility of directed C-H functionalization in building the seven-membered imide ring. researchgate.netkyoto-u.ac.jp

Iridium catalysis has been pivotal in the enantioselective synthesis of related benzo[b]azepine structures. An iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines has been developed. rsc.org Using a catalyst generated from [Ir(dbcot)Cl]2 and a phosphoramidite ligand, the amination products are obtained in excellent yield and enantiomeric excess. These intermediates can then undergo a ring-closing-metathesis reaction to provide enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. rsc.org

Table 3: Rhodium(III)-Catalyzed Synthesis of Benzo[c]azepine-1,3(2H)-diones
CatalystSubstratesSolventTemperatureYieldReference
[Cp*Rh(CH3CN)3][SbF6]2Hydroxamate and α,β-unsaturated acyl fluorideTHF40 °CModerate to Good kyoto-u.ac.jp
Rh(III) complexN-methoxylbenzamide and 3-bromo-3,3-difluoropropeneNot specifiedNot specifiedModerate to Good researchgate.net

Zinc Sulfide Nanoparticle Catalysis in Related Azepine Synthesis

Zinc sulfide (ZnS) nanoparticles are emerging as effective, inexpensive, and reusable heterogeneous catalysts in organic synthesis. researchgate.netajgreenchem.com While direct application to benzo[c]azepine synthesis is not yet widely reported, their catalytic utility has been demonstrated in the formation of other nitrogen-containing heterocycles, suggesting potential for future applications in azepine chemistry.

Specifically, ZnS nanoparticles have been successfully used as a catalyst for the one-pot, two-component synthesis of benzoxazole derivatives from o-aminophenol and various aldehydes. ajgreenchem.com This reaction proceeds efficiently in ethanol at 70 °C, offering advantages such as high yields, mild conditions, and easy purification. ajgreenchem.com The demonstrated ability of ZnS nanoparticles to catalyze condensation and cyclization for the formation of N-heterocycles indicates their promise as a green catalyst for related transformations, including the construction of the benzo[c]azepine scaffold. avensonline.org

Table 4: ZnS Nanoparticle Catalysis in a Model Heterocycle Synthesis (Benzoxazoles)
CatalystReactant 1Reactant 2SolventTemperatureYieldReference
ZnS Nanoparticleso-AminophenolAldehydesEthanol70 °CHigh ajgreenchem.com

Radical Cyclization Strategies for Benzo[c]azepine Scaffolds

Radical cyclization reactions provide a powerful method for the construction of cyclic systems, including the seven-membered rings found in benzazepine derivatives. These reactions often proceed through cascade mechanisms, allowing for the rapid assembly of complex molecular structures from simple precursors. Visible-light photoredox catalysis is a modern approach that enables the generation of radicals under mild conditions. This strategy has been applied to the synthesis of sulfonated dibenz[b,e]azepines, which are structural analogues of benzo[c]azepines. In this method, sulfonyl radicals are generated from sulfonyl chlorides and subsequently undergo an alkyne addition followed by a 7-membered radical cyclization to furnish the desired azepine scaffold.

Electrocyclization Reactions for Dihydrobenzo[c]azepine Formation

Electrocyclization reactions are a type of pericyclic reaction that involves the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. These reactions are governed by orbital symmetry rules and can be initiated thermally or photochemically.

The this compound ring system can be synthesized directly through a 1,7-electrocyclization reaction. This specific transformation involves a 2-aza-4,5-benzoheptatrienyllithium intermediate. The anionic nature of this intermediate facilitates the cyclization process, leading to the formation of the seven-membered dihydrobenzo[c]azepine ring. This method provides a direct and elegant route to the core structure of interest.

Multicomponent Reactions (MCRs) and Tandem Processes

One-Pot Multibond Forming Processes for Dihydrobenzo[b]azepines

A powerful one-pot, multibond-forming process has been developed for the efficient synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are structural isomers of the benzo[c]azepine system. This strategy ingeniously combines a thermally mediated Overman rearrangement with a subsequent ring-closing metathesis (RCM) reaction. nih.govacs.org The process commences with readily available (E)-(2-allylamino)cinnamyl alcohols, which are first converted to the corresponding allylic trichloroacetimidates.

EntryStarting Alcohol Substituent (R)ProductOverall Yield (%)
1H5-Amino-2,5-dihydro-1H-benzo[b]azepine81
24-Me5-Amino-7-methyl-2,5-dihydro-1H-benzo[b]azepine85
34-OMe5-Amino-7-methoxy-2,5-dihydro-1H-benzo[b]azepine92
44-Cl5-Amino-7-chloro-2,5-dihydro-1H-benzo[b]azepine88
54-NO25-Amino-7-nitro-2,5-dihydro-1H-benzo[b]azepine49

Isocyanide-Based Multicomponent Reactions for Related Heterocyclic Systems

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are exceptionally powerful tools for the rapid generation of molecular diversity and have been applied to the synthesis of various nitrogen heterocycles, including seven-membered rings like benzodiazepines, which are closely related to benzo[c]azepines. nih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords a stable bis-amide product. By strategically choosing bifunctional starting materials, the Ugi adduct can undergo subsequent intramolecular cyclization reactions to yield complex heterocyclic systems. frontiersin.org For instance, using anthranilic acid derivatives (which contain both an amine and a carboxylic acid) in an Ugi reaction can lead to intermediates primed for cyclization into benzodiazepinone cores. nih.gov This strategy highlights the potential for designing Ugi reactions that could lead to the benzo[c]azepine skeleton by selecting appropriate starting materials that would facilitate a post-condensation cyclization to form the seven-membered ring.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. wikipedia.orgnih.gov Similar to the Ugi reaction, the products of the Passerini reaction can be designed to be precursors for subsequent cyclization reactions. By incorporating appropriate functional groups into the aldehyde, carboxylic acid, or isocyanide components, the resulting α-acyloxy amide can be transformed into various heterocyclic structures. The application of this strategy to generate precursors for benzo[c]azepine synthesis is an area of synthetic interest.

ReactionComponentsKey IntermediateProduct Type
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideNitrilium Ionα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanideCyclic Transition Stateα-Acyloxy Amide

Application of Named Reactions and Rearrangements

Named reactions and rearrangements are fundamental tools in organic synthesis, often providing reliable and stereospecific methods for the construction of key structural motifs. Several of these classic transformations have been successfully applied to the synthesis of azepine ring systems.

Beckmann Rearrangement in Azepine Ring System Construction

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.orglscollege.ac.in When applied to cyclic ketoximes, this rearrangement provides a powerful method for ring expansion, yielding a lactam. This strategy has been effectively used in the synthesis of benzazepinones, which are key precursors to benzo[c]azepines and their analogues.

The typical substrate for this transformation is a tetralone oxime. Upon treatment with an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water). wikipedia.orgnih.gov This is followed by a concerted migration of the alkyl or aryl group that is in an anti-periplanar orientation to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion yields the corresponding seven-membered lactam, a benzazepinone. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, as the migrating group is always the one anti to the hydroxyl group.

Catalyst/ReagentFunction
Polyphosphoric Acid (PPA)Acid catalyst for protonation
Sulfuric Acid (H₂SO₄)Acid catalyst for protonation
Tosyl ChloridePromotes rearrangement
Phosphorus Pentachloride (PCl₅)Promotes rearrangement

Mitsunobu Reaction in Azepine Synthesis

The Mitsunobu reaction provides a mild and efficient method for the conversion of a primary or secondary alcohol to a variety of other functional groups, including the formation of C-N bonds, with inversion of stereochemistry at the alcohol carbon. nih.gov This reaction has been effectively utilized in intramolecular cyclization strategies to construct nitrogen-containing heterocyclic rings.

In the context of azepine synthesis, an intramolecular Mitsunobu reaction can be employed to form the seven-membered ring. A typical precursor would be an amino alcohol where the amino and alcohol functionalities are separated by a suitable carbon chain. The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate activate the alcohol, converting it into a good leaving group. The nitrogen nucleophile, often in the form of a sulfonamide to enhance its acidity and nucleophilicity, then displaces the activated oxygen in an intramolecular Sₙ2 reaction, leading to the formation of the cyclic sulfonamide. rsc.orgresearchgate.netpsu.edu Subsequent removal of the sulfonyl protecting group yields the desired azepine derivative.

Overman Rearrangement for Dihydrobenzo[b]azepine Cores

The Overman rearrangement is a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, effectively transposing an alcohol and an amine functionality. organic-chemistry.orgwikipedia.orgchem-station.com This reaction is highly stereospecific and can be conducted thermally or with transition-metal catalysis.

As previously mentioned in the context of one-pot processes (Section 2.6.1), the Overman rearrangement is a key step in a powerful tandem sequence for the synthesis of dihydrobenzo[b]azepines. acs.org In this sequence, an allylic alcohol is first converted to a trichloroacetimidate. The subsequent thermal Overman rearrangement proceeds via a chair-like transition state to furnish a rearranged trichloroacetamide. organic-chemistry.org This intermediate is then perfectly poised for a ring-closing metathesis reaction to construct the seven-membered azepine ring.

A related transformation, the aza-Cope/Mannich reaction, also developed by Overman, is a powerful cascade reaction for the synthesis of complex nitrogen heterocycles. wikipedia.orgnih.govnih.gov This reaction involves a cationic 2-aza-Cope rearrangement followed by an intramolecular Mannich cyclization. researchgate.netacs.org While often used for the synthesis of five-membered rings (pyrrolidines), the principles of the aza-Cope rearrangement can be conceptually applied to the design of synthetic routes toward larger heterocyclic systems like dihydrobenzo[b]azepines.

Ring-Closing Metathesis (RCM) in Benzazepine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic and macrocyclic compounds, including nitrogen heterocycles. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, facilitates the formation of a carbon-carbon double bond through the intramolecular reaction of a diene. The strategic placement of two vinyl groups on a suitable acyclic precursor allows for the efficient formation of the unsaturated seven-membered ring of dihydrobenzo[c]azepine analogues.

The success of RCM in the synthesis of benzazepine derivatives lies in its functional group tolerance and its ability to form medium-sized rings, which can be challenging to access through traditional cyclization methods. The choice of catalyst is crucial and can influence the reaction efficiency and the stereoselectivity of the newly formed double bond. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly employed due to their high activity and stability. nih.gov

Recent research has demonstrated the application of RCM in the synthesis of various substituted 2,3-dihydro-1H-2-benzazepines and related structures. For instance, the RCM of a dienyl N-(2-nitrophenyl)sulfonamide has been utilized to construct the dihydrobenzazepine core, which can be further functionalized. researchgate.net This approach highlights the utility of RCM in building complex molecular architectures based on the benzazepine scaffold.

SubstrateCatalystProductYield (%)Reference
Dienyl N-(2-nitrophenyl)sulfonamideGrubbs II catalystDihydrobenzazepine derivativeGood researchgate.net
3-Arylisoquinoline with diene moietyNot specifiedBenzo nih.govnih.govazepino[1,2-b]isoquinolinoneGood researchgate.net
Table 1: Examples of Ring-Closing Metathesis in the Synthesis of Benzazepine Analogues.

Dieckmann Condensation in Azepinone Preparation

The Dieckmann condensation is an intramolecular cyclization of a diester that proceeds in the presence of a strong base to yield a β-keto ester. This reaction is a powerful method for the formation of five- and six-membered rings. While less common for the direct synthesis of seven-membered rings due to entropic factors, the principles of intramolecular condensation are fundamental in the preparation of cyclic ketones, including azepinones, which are key precursors to 4,5-dihydro-3H-benzo[c]azepines.

The synthesis of a 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, an isomer of the target scaffold, has been achieved through a multi-step sequence that culminates in an intramolecular Friedel-Crafts acylation. researchgate.net This reaction, while not a Dieckmann condensation, follows a similar logic of intramolecular cyclization to form a cyclic ketone. The process involves the activation of a carboxylic acid to an acid chloride, followed by cyclization onto the aromatic ring using a Lewis acid catalyst like aluminum trichloride. researchgate.net This strategy underscores the importance of intramolecular cyclization reactions in the synthesis of benzazepinone cores.

PrecursorReaction TypeReagentsProductReference
4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acidIntramolecular Friedel-Crafts Acylation1. Thionyl chloride, 2. Aluminum trichlorideMethyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate researchgate.net
Table 2: Example of Intramolecular Cyclization for the Preparation of a Benzazepinone Analogue.

Sustainable and Green Chemistry Approaches in Dihydrobenzo[c]azepine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of dihydrobenzo[c]azepines and related compounds, this translates to the development of methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Development of Solvent-Free Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reaction conditions, often coupled with microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. oatext.com

Microwave-assisted organic synthesis under solvent-free conditions has been successfully applied to the synthesis of various heterocyclic compounds. oatext.comcem.com This technique utilizes the efficient heating of polar reagents by microwave energy, leading to a significant acceleration of reaction rates. While specific examples for the solvent-free synthesis of this compound are not extensively documented, the successful application of this methodology to other nitrogen-containing heterocycles suggests its high potential in this area. ijrpr.comresearchgate.net For instance, the synthesis of dibenzo[b,f] nih.govnih.govoxazepine derivatives has been achieved in good yields and short reaction times under microwave irradiation in the absence of a traditional solvent. researchgate.net

Reaction TypeReactantsConditionsProductAdvantagesReference
Knoevenagel condensationAromatic aldehydes and cyanoacetamideMicrowave irradiation, sodium acetate catalyst, solvent-freeα,β-unsaturated compoundsHigh yields, short reaction times, environmentally friendly oatext.com
Synthesis of dibenzoxazepines2-chlorobenzaldehydes and 2-aminophenolsMicrowave irradiation, basic conditionsDibenzo[b,f] nih.govnih.govoxazepine derivativesGood yields, short reaction times researchgate.net
Table 3: Examples of Solvent-Free Microwave-Assisted Synthesis of Heterocyclic Compounds.

Diastereoselective and Regioselective Synthesis of this compound Analogues

The biological activity of this compound analogues is often highly dependent on the spatial arrangement of substituents on the azepine ring. Therefore, the development of synthetic methods that allow for the precise control of stereochemistry (diastereoselectivity) and the position of functional groups (regioselectivity) is of paramount importance.

Diastereoselective synthesis aims to produce a specific stereoisomer of a molecule with multiple chiral centers. In the context of dihydrobenzo[c]azepine analogues, this could involve the stereocontrolled introduction of substituents at the C4 and C5 positions. For example, the hydroboration of tetrahydroazepines has been shown to proceed with diastereoselectivity, leading to the formation of specific azepanol regioisomers that can be oxidized to the corresponding oxo-azepines. nih.govmdpi.com

Regioselective reactions control the position at which a chemical transformation occurs. In the synthesis of substituted benzazepines, regioselectivity is crucial when introducing functional groups onto the aromatic ring or the azepine core. An N-heterocyclic carbene-catalyzed regioselective intramolecular radical cyclization has been developed for the synthesis of benzazepine derivatives, demonstrating good control over the position of cyclization. nih.govresearchgate.net This method provides a transition-metal- and oxidant-free pathway to access the seven-membered ring with high regioselectivity. nih.gov

Reaction TypeSubstrate/ReactantsKey FeaturesProductSelectivityReference
Hydroboration-OxidationTetrahydroazepineSubstrate-dependent diastereoselectivityRegioisomeric oxo-azepinesHigh diastereofacial selectivity, moderate regioselectivity nih.govmdpi.com
NHC-Catalyzed Intramolecular Radical CyclizationUnsaturated ester with a tethered radical acceptorTransition-metal- and oxidant-freeBenzazepine derivativesGood regioselectivity nih.govresearchgate.net
Table 4: Examples of Diastereoselective and Regioselective Synthesis of Azepine Analogues.

Mechanistic Investigations and Computational Analysis in 4,5 Dihydro 3h Benzo C Azepine Chemistry

Elucidation of Reaction Mechanisms for Benzazepine Ring Formation

The formation of the benzazepine ring system can be achieved through various synthetic routes, with the elucidation of the underlying reaction mechanisms being a key area of research. One notable pathway to 4,5-dihydro-3H-benzo[c]azepines involves the 1,7-electrocyclization of 2-aza-4,5-benzoheptatrienyllithium compounds. This pericyclic reaction is governed by orbital symmetry rules, and its feasibility and outcome are highly dependent on the geometry and electronic nature of the acyclic precursor.

Mechanistic studies often employ a combination of experimental techniques, including kinetic analysis, isotopic labeling, and the characterization of intermediates. For instance, the reaction progress can be monitored using spectroscopic methods like NMR to identify transient species, which can provide evidence for a proposed reaction pathway. While direct experimental data on the mechanism of 4,5-dihydro-3H-benzo[c]azepine formation is not extensively detailed in the literature, analogies can be drawn from studies on similar heterocyclic ring closures. For example, investigations into the formation of other benzazepine isomers often propose mechanisms involving intramolecular cyclizations, such as Friedel-Crafts-type reactions or reductive aminations, where the key ring-closing step is meticulously analyzed.

In the case of the 1,7-electrocyclization, the proposed mechanism involves the formation of a conjugated triene system that, upon activation (e.g., through lithiation), undergoes a disrotatory or conrotatory ring closure to form the seven-membered ring. The stereochemical outcome of this process is a critical aspect of the mechanistic investigation.

Quantum Chemical Calculations and Theoretical Studies on Reaction Pathways

Quantum chemical calculations have become an indispensable tool for mapping out the potential energy surfaces of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally. nih.gov Methods such as Density Functional Theory (DFT) are frequently employed to investigate the reaction pathways for the formation of complex heterocyclic systems. cuny.edu

For the synthesis of 4,5-dihydro-3H-benzo[c]azepines via 1,7-electrocyclization, theoretical studies can be used to:

Determine the preferred mode of ring closure: Calculations can predict whether a conrotatory or disrotatory pathway is energetically more favorable.

Calculate activation energies: The energy barriers for different potential pathways can be computed to predict the feasibility of a reaction under specific conditions. nih.gov

Identify and characterize transition state structures: The geometry and electronic structure of transition states provide crucial insights into the bond-forming and bond-breaking processes.

For example, a computational study on the electrocyclization of 1-azatrienes has provided insights into the energetics of the ring closure and competing reactions like 1,7-hydrogen shifts. nih.gov Similar theoretical approaches could be applied to the 2-aza-4,5-benzoheptatriene system to elucidate the intricate details of its cyclization to form the this compound ring.

Computational Method Application in Benzazepine Formation Analysis Key Insights
Density Functional Theory (DFT)Calculation of reaction energies and activation barriers for proposed cyclization pathways.Identifies the most energetically favorable reaction mechanism.
Ab initio methodsHigh-accuracy calculation of electronic structures of reactants, intermediates, and products.Provides a detailed understanding of bonding and electronic redistribution during the reaction.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the reacting molecules over time.Reveals the influence of solvent and temperature on the reaction pathway.

This table is generated based on the general application of these computational methods in chemical research.

Computational Modeling of Molecular Structures and Reactivity Profiles

Computational modeling extends beyond the study of reaction pathways to the analysis of the structural and electronic properties of the resulting molecules. For this compound, computational methods can be used to predict its three-dimensional structure, conformational preferences, and various spectroscopic properties.

Techniques like DFT can be used to calculate properties such as:

Molecular geometry: Bond lengths, bond angles, and dihedral angles can be optimized to find the most stable conformation.

Electronic properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated to predict sites of electrophilic and nucleophilic attack, thus providing a reactivity profile.

Spectroscopic data: NMR chemical shifts and vibrational frequencies can be computed to aid in the structural characterization of the molecule and its derivatives.

Computer-assisted molecular modeling has been successfully applied to understand the structure-activity relationships of related benzodiazepine compounds. nih.gov Similar approaches can be used to model the interaction of this compound derivatives with biological targets, guiding the design of new therapeutic agents.

Analysis of Substituent Effects on Reaction Outcomes and Selectivity

The introduction of substituents on the aromatic ring or the azepine backbone can significantly influence the course and outcome of the reactions leading to 4,5-dihydro-3H-benzo[c]azepines. Computational studies are particularly powerful in systematically analyzing these substituent effects. nih.gov

For the 1,7-electrocyclization reaction, substituents can affect:

Reaction rate: Electron-donating or electron-withdrawing groups can alter the electron density of the conjugated system, thereby influencing the activation energy of the cyclization. A computational investigation into the 8π electrocyclization of 1,3,5,7-octatetraenes revealed that substituents can significantly lower or increase the activation barrier. nih.gov

Regioselectivity: In cases where multiple cyclization pathways are possible, substituents can direct the reaction to favor one product over others.

Stereoselectivity: The torquoselectivity (the preference for inward or outward rotation of substituents at the termini of the conjugated system) of electrocyclic reactions can be strongly influenced by the electronic and steric nature of the substituents. nih.govresearchgate.net

A systematic computational analysis would involve modeling the electrocyclization of a series of substituted 2-aza-4,5-benzoheptatrienes. By calculating the activation energies for the formation of different possible products, a predictive model for the influence of various substituents can be developed.

Substituent Type Predicted Effect on Electrocyclization Computational Parameter to Analyze
Electron-donating groups (e.g., -OCH3, -NR2)May increase the rate of cyclization by raising the energy of the HOMO.Activation Energy (ΔG‡), Frontier Molecular Orbital Energies (EHOMO, ELUMO)
Electron-withdrawing groups (e.g., -NO2, -CN)May decrease the rate of cyclization by lowering the energy of the HOMO.Activation Energy (ΔG‡), Frontier Molecular Orbital Energies (EHOMO, ELUMO)
Bulky steric groupsMay influence the torquoselectivity and favor the formation of less sterically hindered products.Transition State Geometries, Steric Hindrance Parameters

This table presents hypothetical effects based on general principles of electrocyclic reactions and would require specific computational studies on the this compound system for validation.

An in-depth examination of the structure-activity relationships (SAR) of this compound derivatives reveals critical insights into how structural modifications influence their biological effects. Researchers have systematically altered various parts of the molecule, from the core benzo[c]azepine structure to its peripheral substituents, to understand the chemical features essential for biological activity.

Preclinical Pharmacological and Biological Studies of 4,5 Dihydro 3h Benzo C Azepine Compounds

Investigation of Potential Antidepressant Activity

The potential antidepressant effects of compounds structurally related to 4,5-dihydro-3H-benzo[c]azepine have been explored through their interaction with monoamine neurotransmitter systems, which are crucial in the regulation of mood and emotion.

Modulation of Monoamine Neurotransmitter Uptake (Norepinephrine and Serotonin)

Research into azepine derivatives has identified their potential as dual norepinephrine (NET) and dopamine (B1211576) (DAT) transporter inhibitors nih.gov. While direct studies on this compound's effects on norepinephrine and serotonin (B10506) uptake are limited, the broader class of azepine compounds has shown promise in this area. For instance, certain 2,3,4,7-tetrahydro-1H-azepine derivatives have demonstrated potent inhibition of both NET and DAT, with reduced activity at the serotonin transporter (SERT) nih.gov. This dual inhibition of norepinephrine and dopamine reuptake is a recognized mechanism for antidepressant action nih.gov.

The development of such compounds was driven by the hypothesis that inhibiting both NET and DAT could offer a robust antidepressant effect nih.gov. Preclinical models, such as the rat forced swim assay, have shown that compounds with this dual activity profile can produce efficacious antidepressant-like effects nih.gov. The table below summarizes the in vitro monoamine transporter inhibition data for representative azepine compounds.

CompoundNET Ki (nM)DAT Ki (nM)SERT Ki (nM)
8b 1530>1000
21a 2550>1000
Nomifensine 210200
Data sourced from in vitro studies on 2,3,4,7-tetrahydro-1H-azepine derivatives. nih.gov

Effects on Cortical Beta-Adrenergic Receptor Sites

The chronic administration of antidepressant medications is known to induce adaptive changes in the central nervous system, including alterations in the density and sensitivity of neurotransmitter receptors. Specifically, a reduction in the number of cortical beta-adrenergic receptors is a common finding with various antidepressant treatments. This downregulation is thought to be a neuroadaptive response to the increased synaptic availability of norepinephrine resulting from transporter inhibition. While direct studies on the effects of this compound compounds on cortical beta-adrenergic receptor sites are not available, it is a plausible downstream effect of sustained norepinephrine transporter inhibition.

Assessment of Anxiolytic and Neuromodulatory Potential

The anxiolytic potential of benzodiazepine and related heterocyclic compounds has been extensively studied, with a significant focus on their interaction with the GABAergic system.

Exploration of GABAergic Mechanisms

The primary mechanism of anxiolytic action for benzodiazepines involves the positive allosteric modulation of the GABA-A receptor nih.govyoutube.com. These compounds bind to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) nih.gov. This potentiation of GABAergic neurotransmission leads to a reduction in neuronal excitability, resulting in anxiolytic, sedative, and anticonvulsant effects nih.govyoutube.com.

Preclinical studies on novel synthetic benzodiazepine derivatives, such as 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB), have demonstrated anxiolytic-like activity in animal models like the elevated plus-maze test nih.gov. In this test, an increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect nih.gov. The anxiolytic effects of these compounds are consistent with their interaction with the GABA-A receptor complex nih.gov.

Furthermore, research on 2,3,4,5-tetrahydro-11H- nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives has also revealed anxiolytic effects in the elevated plus-maze test, suggesting a broader potential for benzodiazepine-related structures in the modulation of anxiety researchgate.net. The table below illustrates the anxiolytic-like effects of a representative benzodiazepine derivative in the elevated plus-maze.

CompoundDose (mg/kg)% Time in Open Arms
Vehicle -20.5 ± 3.2
PTMB 135.1 ± 4.5*
PTMB 342.8 ± 5.1
PTMB 1045.2 ± 4.8
p<0.05, **p<0.01 compared to vehicle. Data adapted from a study on 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate. nih.gov

Evaluation of Anticonvulsant Properties and Related Mechanisms

The anticonvulsant properties of benzodiazepine and benzo[b]azepine derivatives have been a significant area of research, with investigations into their efficacy in various seizure models and the underlying molecular mechanisms.

Studies on 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives have demonstrated their anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice nih.gov. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. The efficacy of these compounds in both models suggests a broad spectrum of anticonvulsant activity nih.gov.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
Compound 4 26.440.2
Data from a study on 3-(alkylamino, alkoxy)-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives. nih.gov

Antagonism of AMPA Receptors

A key mechanism contributing to the anticonvulsant effects of some benzodiazepine-related compounds is the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor nih.govresearchgate.net. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. Excessive activation of these receptors is implicated in the generation and spread of seizure activity.

Research on 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones has identified these compounds as novel AMPA receptor antagonists researchgate.net. These derivatives have been shown to antagonize seizures induced by AMPA in preclinical models, confirming their interaction with this receptor system researchgate.net. The mechanism of inhibition can be complex, with some compounds preferentially inhibiting the open-channel state of the receptor, while others are more selective for the closed-channel state nih.gov. For example, a rapid kinetic investigation of two 2,3-benzodiazepine derivatives, GYKI 52466 and BDZ-2, revealed that BDZ-2 preferentially inhibits the open-channel state, whereas GYKI 52466 is more selective for the closed-channel state of the GluA2Q(flip) AMPA receptor nih.gov.

Studies on Anti-inflammatory Effects

While the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for anti-inflammatory properties, specific research on this compound derivatives in this area is still developing. Studies on related benzoxazepine derivatives have shown potential anti-inflammatory and anti-cancer activities. scielo.brscielo.br For instance, synthesized benzo[f]benzo nih.govnih.govimidazo[1,2-d] nih.govresearchgate.netoxazepine and benzo[f]benzo nih.govnih.govoxazolo[3,2-d] nih.govresearchgate.netoxazepine derivatives displayed varying effects on the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in different cancer cell lines, suggesting a potential role in modulating inflammatory pathways. scielo.br

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. nih.gov While numerous heterocyclic scaffolds have been explored as COX-2 inhibitors, there is currently a lack of published studies specifically evaluating the COX-2 inhibitory activity of this compound derivatives. The development of selective COX-2 inhibitors remains an active area of research, with a focus on scaffolds that can offer high potency and selectivity while minimizing cardiovascular side effects. nih.gov

Research into Antihypertensive Activity

The potential for benzodiazepine-related structures to influence blood pressure has prompted investigations into their antihypertensive activity. Research on structurally related tetrahydro-1,4-benzodiazepines has shown that certain derivatives exhibit marked blood pressure-lowering effects in conscious rats. nih.gov These compounds are thought to exert their effects by impairing transmission in the sympathetic nervous system. nih.gov While these findings with related benzodiazepines are promising, dedicated studies on the antihypertensive potential of this compound derivatives are needed to establish their efficacy and mechanism of action in this therapeutic area.

Antimicrobial, Antifungal, and Anthelmintic Investigations

The therapeutic potential of azepine and benzodiazepine derivatives extends to the field of infectious diseases.

Antimicrobial and Antifungal Activity: Various derivatives of related heterocyclic systems have demonstrated notable antimicrobial and antifungal properties. For instance, a series of new pyridobenzazepine derivatives showed better antibacterial and antifungal activity than their corresponding dipyridoazepine analogues. shd.org.rs One pyridobenzazepine derivative, in particular, displayed potent activity against tested bacteria with MIC values ranging from 39–78 µg/mL, while another showed promising antifungal activity with MIC values between 156–313 µg/mL. shd.org.rs Similarly, certain hydroxylated 1,5-benzodiazepine derivatives have been found to possess high antifungal activity against strains of the Sporothrix genus. scielo.br In silico studies of these hydroxylated derivatives also suggested favorable aqueous solubility and cell permeability profiles compared to the commercial antifungal itraconazole. scielo.br Other research has identified dibenzodiazepine derivatives with antibacterial activity against intracellular bacteria. nih.gov

Anthelmintic Activity: Research into novel anthelmintic agents has identified a class of dihydrobenz[e] nih.govresearchgate.netoxazepin-2(3H)-one compounds with activity against the whipworm Trichuris muris, a model for the human parasite Trichuris trichiura. nih.gov These compounds were found to immobilize the adult parasite and reduce the infectivity of embryonated eggs in vivo, representing a new chemotype for anthelmintic drug development. nih.gov Separately, studies on 3H-1,5-benzodiazepine derivatives have also shown significant anthelmintic activity. researchgate.net

While these studies on related heterocyclic cores are encouraging, direct evaluation of this compound derivatives for antimicrobial, antifungal, and anthelmintic properties is required to determine their specific potential in treating infectious diseases.

Antitumor Activity and Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Studies

A significant area of preclinical research for this compound derivatives has been in oncology, with a particular focus on the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA repair pathway, and its inhibition is a therapeutic strategy to selectively kill cancer cells with defects in homologous recombination. nih.govnih.gov

Novel series of 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one and 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.govnih.gov Many of these compounds have demonstrated significant antitumor activities against various human cancer cell lines, including A549 (lung), HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.gov

One candidate compound, R8e , a 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivative, showed strong anti-proliferative potency against A549 cells with an IC₅₀ value of 2.01 μM and exhibited low toxicity to a lung cancer cell line. nih.gov Another compound, 11b , a 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative, displayed even better anti-proliferative effects against A549 cells with an IC₅₀ of 1.95 µM and excellent PARP-1 inhibitory activity with an IC₅₀ of 19.24 nM. nih.gov

In Vitro Antiproliferative Activity of Selected this compound Derivatives Against A549 Cancer Cell Line
CompoundChemical ScaffoldIC₅₀ (µM)
R8e4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one2.01
11b2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol1.95

Molecular docking studies have been instrumental in understanding the interaction between this compound derivatives and the PARP-1 active site. These studies have provided a rational binding model for how these compounds inhibit the enzyme. For instance, the binding mode of compound R8e in complex with PARP-1 has been analyzed, providing insights into the key interactions responsible for its inhibitory activity. nih.gov Similarly, molecular docking of compound 11b has elucidated its rational binding modes within the PARP-1 active site, further supporting its potent inhibitory effects. nih.gov

In addition to inhibiting PARP-1, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. Cell cycle and apoptosis assays revealed that compound R8e could arrest the cell cycle in the S phase and induce apoptosis in A549 cells. nih.gov Western blot analysis further confirmed that R8e effectively inhibits the biosynthesis of PAR (poly ADP-ribose), a product of PARP-1 activity. nih.gov

Flow cytometry analysis demonstrated that compound 11b also induces apoptosis in A549 cells in a concentration-dependent manner. nih.gov Further mechanistic studies showed that compound 11b's induction of apoptosis is associated with the cleavage of Caspase 3, a key executioner caspase in the apoptotic pathway. nih.gov

Apoptosis Induction in A549 Cells by Compound 11b
Concentration of 11bApoptosis Rate (%)
Control4.6
Low Concentration8.0
Medium Concentration10.9
High Concentration19.0

Investigation of Transient Receptor Potential (TRP) Ion Channel Modulation

A comprehensive review of scientific literature did not yield specific preclinical studies investigating the modulatory effects of this compound compounds on Transient Receptor Potential (TRP) ion channels. The following subsections detail the absence of research findings for specific TRP channels.

TRPV1 Antagonism

No studies were identified that specifically evaluate derivatives of the this compound scaffold as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the broader class of benzazepines has been explored for various pharmacological activities, research focusing on this specific chemical backbone for TRPV1 antagonism is not present in the available literature.

TRPA1 Activation

There is currently no published research available that investigates the potential for this compound derivatives to act as activators of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. The exploration of this particular chemical class for its effects on TRPA1 remains an uninvestigated area in preclinical pharmacology.

Cardioprotective Activity Research

Following a thorough literature search, no preclinical studies or research initiatives were found that investigate the cardioprotective activities of compounds containing the this compound core structure. This area of research appears to be unexplored for this class of compounds.

Receptor Binding Profiles and Selectivity (e.g., Diazepam-Sensitive vs. Diazepam-Insensitive Benzodiazepine Receptors)

While the distinction between diazepam-sensitive and diazepam-insensitive benzodiazepine receptors is a well-established concept in neuropharmacology, there are no available studies that specifically delineate the receptor binding profiles and selectivity of this compound derivatives at these sites. The affinity and functional activity of this particular heterocyclic system at different benzodiazepine receptor subtypes have not been reported in the scientific literature.

Computational Chemistry and in Silico Approaches for 4,5 Dihydro 3h Benzo C Azepine Research

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, provide detailed, atom-level insights into how ligands interact with their target proteins. These methods are crucial for understanding the stability of ligand-protein complexes and the key interactions that govern binding affinity.

In the context of developing novel inhibitors based on the benzo[c]azepine framework, molecular modeling has been successfully applied. For instance, in the design of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, molecular docking studies were performed to elucidate the binding mode of candidate compounds within the PARP-1 active site. nih.govnih.gov These studies showed that a lead compound, 11b, could effectively occupy the active pocket of the enzyme. nih.gov

To further investigate the stability of this interaction, molecular dynamics simulations were conducted. The results indicated that compound 11b binds stably at the active site over the course of the simulation. nih.gov A key metric, the Root Mean Square Deviation (RMSD), was used to assess the stability of the compound in the binding pocket. The RMSD value for compound 11b exhibited less fluctuation compared to the established PARP inhibitor rucaparib (B1680265), suggesting a highly stable binding complex. nih.gov This computational validation provides a strong rationale for the observed inhibitory activity and guides further structural modifications.

Similarly, docking studies on 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives provided a rational binding model for their interaction with PARP-1, supporting their potential as lead compounds. nih.gov

Virtual Screening and Lead Optimization Strategies for Novel Benzazepine Ligands

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with lead optimization strategies, accelerates the discovery of novel ligands. For the benzazepine scaffold, computational methods can be used to identify new derivatives or entirely new scaffolds that mimic its essential binding features—a process known as scaffold hopping.

One strategy involves using the 2D structure of a known active benzazepine compound to generate a variety of alternative, biologically equivalent scaffolds. For example, starting with the dopamine (B1211576) D3 antagonist SB-414796, which contains a benzazepine fragment, software tools can identify replacements for this core moiety by utilizing field technology to find structures that are electronically and sterically similar. This approach is particularly valuable when crystallographic information about the target protein is scarce, as it relies on the structure of a known active ligand.

The process allows for the exploration of new chemical space, leading to the identification of novel chemotypes that may possess improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The generated results can be filtered based on physicochemical properties and synthetic accessibility to prioritize the most promising candidates for synthesis and biological testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. altex.org Predicting these properties in silico at an early stage of drug discovery helps to identify and filter out compounds with poor drug-like characteristics, saving significant time and resources. nih.govbiointerfaceresearch.comresearchgate.net

For derivatives of the 4,5-dihydro-3H-benzo[c]azepine scaffold, computational ADMET (ADME plus Toxicity) prediction has been utilized to assess their potential as drug candidates. In the study of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, the ADMET properties of the promising PARP-1 inhibitor, compound 11b, were evaluated using established online tools such as AdmetSAR and SwissADME. nih.gov The predictions indicated that compound 11b possessed drug-like properties comparable to the approved drug rucaparib. nih.gov

The table below summarizes some of the key predicted ADME properties for a representative benzo[c]azepine derivative.

PropertyDescriptionPredicted Value/Outcome
Human Intestinal Absorption Predicts the extent of absorption from the gut into the bloodstream.High
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross the BBB and enter the central nervous system.Poorly distributed in the brain
CYP450 Inhibition Predicts potential inhibition of key cytochrome P450 enzymes, which can lead to drug-drug interactions.Varies by isoform
Ames Toxicity Predicts the mutagenic potential of a compound.Non-toxic
Lipinski's Rule of Five A rule of thumb to evaluate druglikeness based on properties like molecular weight, logP, and hydrogen bond donors/acceptors.Compliant

This table is generated based on typical parameters evaluated for drug candidates, as described in computational ADMET studies. nih.govbiointerfaceresearch.comresearchgate.net

Application of Machine Learning in the Design and Discovery of Benzazepine Scaffolds

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. nih.govdrpress.org These technologies are being applied to nearly every stage of the process, from target identification to lead optimization and toxicity prediction. nih.govbiomedres.us

In the context of the this compound scaffold, ML models can be employed for several purposes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel benzazepine derivatives based on their structural features. researchgate.net

Future Directions and Emerging Research Avenues for 4,5 Dihydro 3h Benzo C Azepine

Exploration of Novel and Efficient Synthetic Methodologies for Diversified Analogues

The continued exploration of the therapeutic potential of the 4,5-dihydro-3H-benzo[c]azepine core is contingent on the development of innovative and efficient synthetic strategies. Future research will likely focus on methodologies that allow for the rapid and diverse functionalization of the benzazepine scaffold. One promising avenue is the application of radical cascade cyclization reactions, which have been shown to be a practical and environmentally benign method for preparing various acyl benzo[b]azepine derivatives.

Furthermore, divergent synthesis strategies, such as those involving dearomative rearrangement, are being explored to create not only benzazepines but also bridged polycycloalkanones from common precursors. This approach expands the chemical space accessible from simple starting materials. The development of multicomponent reactions (MCRs) will also be crucial in accelerating the discovery of novel analogues. MCRs offer an efficient route to complex molecules in a single step, significantly reducing synthesis time and resources. Additionally, the use of sustainable and green chemistry principles, such as the application of deep eutectic solvents (DES), presents an opportunity to develop more environmentally friendly synthetic routes to tetrahydro-2-benzazepines.

Targeting Underexplored Biological Pathways and Molecular Targets

While derivatives of this compound have shown promise as PARP-1 inhibitors for cancer therapy, a significant opportunity lies in exploring their activity against a broader range of biological targets. jchemrev.comnih.gov Future research will likely move beyond well-established targets to investigate the potential of this scaffold in modulating underexplored biological pathways implicated in various diseases.

One area of interest is the development of selective histone deacetylase (HDAC) inhibitors. For instance, benzazepine-based compounds have been designed as brain-penetrant HDAC6 inhibitors with potential applications in neurological disorders like stroke. nih.gov The inherent structural features of the benzazepine core can be exploited to achieve high isoform selectivity, a critical factor in minimizing off-target effects. nih.gov

Another promising direction is the investigation of their activity on G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. For example, pyrimido[4,5-d]azepines have been developed as potent and selective 5-HT2C receptor agonists. Further exploration of the this compound scaffold could yield novel modulators of other CNS receptors, with potential applications in treating psychiatric and neurodegenerative disorders. The versatility of the scaffold also lends itself to targeting other enzyme families and protein-protein interactions that are currently considered "undruggable."

Development of Advanced Computational Models for Predictive Design and Optimization

To expedite the drug discovery process and enhance the efficiency of lead optimization, the development and application of advanced computational models are indispensable. For the this compound scaffold, in silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics (MD) simulations will play a pivotal role.

These computational approaches have already been successfully applied to understand the structure-activity relationships of benzazepine derivatives targeting dopamine (B1211576) D3 receptors. nih.gov Future efforts will likely focus on creating more sophisticated and predictive models that can accurately forecast the binding affinity, selectivity, and pharmacokinetic properties of novel analogues. For example, k-nearest neighbor molecular field analysis (kNN-MFA) can be employed to build robust 3D-QSAR models.

MD simulations will be crucial in elucidating the dynamic interactions between benzazepine-based ligands and their biological targets, providing insights into the conformational changes that govern binding and activity. nih.gov These models can guide the rational design of new compounds with improved potency and selectivity, ultimately reducing the reliance on extensive and costly empirical screening.

Rational Design of Highly Selective and Potent Benzazepine-Based Compounds with Enhanced Efficacy Profiles

The rational design of novel this compound derivatives will be a cornerstone of future research, aiming to produce highly selective and potent compounds with superior efficacy and safety profiles. This will involve a deep understanding of the structure-activity relationships (SAR) for different biological targets.

For instance, in the development of PARP-1 inhibitors, specific structural modifications to the 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one core have been shown to significantly impact anti-proliferative potency. jchemrev.com Similarly, the design of selective HDAC6 inhibitors has leveraged the benzazepine scaffold to achieve a remarkable 141-fold selectivity over HDAC1 and excellent brain penetrability. nih.gov

Future design strategies will likely incorporate principles of multi-parameter optimization to simultaneously improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This may involve the introduction of specific functional groups to enhance target engagement, modulate physicochemical properties for better bioavailability, and minimize interactions with off-target proteins. The ultimate goal is to translate the therapeutic potential of the this compound scaffold into clinically successful drugs with enhanced efficacy and a favorable safety margin.

Research Findings on this compound Derivatives

Compound ClassTargetKey FindingsReference
4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivativesPARP-1Candidate compound R8e showed strong anti-proliferative activity against A549 cells (IC50 = 2.01 μM) and was more effective than rucaparib (B1680265) in inhibiting PAR biosynthesis. jchemrev.com
2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivativesPARP-1Compound 11b exhibited potent anti-proliferative effects against A549 cells (IC50 = 1.95 µM) and excellent PARP-1 inhibitory activity (IC50 = 19.24 nM). nih.gov
Tetrahydro-benzazepine derivativesHDAC6Compound 5 demonstrated low nanomolar potency (IC50 = 1.8 nM) and 141-fold selectivity for HDAC6 over HDAC1, with excellent brain penetrability. nih.gov
Fused Benzazepine DerivativesDopamine D3 Receptor3D-QSAR models (CoMFA and CoMSIA) were developed with good predictive capacity for antagonist activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4,5-dihydro-3H-benzo[c]azepine, and how can their efficiency be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, often involving cyclization or condensation with reactive intermediates like isotoic acid anhydride. For example, reacting this compound with triphosgene-derived isotoic acid anhydride can yield carbamate derivatives for neuroprotective studies. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time to improve yields . Parallel purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate intermediates .

Q. How can the structural integrity of this compound derivatives be validated during synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bond connectivity and stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment (≥95%), and mass spectrometry (MS) to verify molecular weights. X-ray crystallography may resolve ambiguities in ring conformation, particularly for azepine derivatives with fused aromatic systems .

Q. What analytical techniques are recommended for assessing purity and stability in benazepine-based intermediates?

  • Methodology : HPLC with UV detection (e.g., 254 nm) using C18 columns and acetonitrile/water mobile phases is standard. For stability studies, accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) monitor decomposition products. Pharmacopeial guidelines (USP) specify impurity thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the neuroprotective potential of this compound derivatives?

  • Methodology : Synthesize analogs with variations in substituents (e.g., carbamate groups, sulfonyl moieties) and evaluate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. Compare IC₅₀ values and correlate with steric/electronic properties via computational modeling (e.g., molecular docking with PDB: 1P0I). Neuroprotection can be further tested in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress .

Q. What strategies address contradictions in pharmacological data between in vitro and in vivo models for benzazepine derivatives?

  • Methodology : Conduct comparative dose-response studies to identify discrepancies in bioavailability or metabolic stability. Use pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) and tissue distribution assays in rodent models. Adjust experimental designs to account for blood-brain barrier permeability using logP calculations (e.g., >2.0 for CNS penetration) .

Q. How can synthetic routes be optimized to scale up this compound production while minimizing byproducts?

  • Methodology : Employ design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). For cyclization steps, transition metal catalysts (e.g., Pd/C) may enhance regioselectivity. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates. Green chemistry principles (e.g., solvent-free conditions or ionic liquids) reduce waste .

Q. What methodologies are recommended for evaluating the toxicity profile of novel this compound analogs?

  • Methodology : Perform acute toxicity studies in rodents (OECD 423 guidelines) to determine LD₅₀. For genotoxicity, use Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. Chronic toxicity requires 28-day repeated-dose studies with histopathological analysis of liver/kidney tissues .

Methodological Challenges and Solutions

Q. How can researchers resolve spectral overlaps in NMR characterization of this compound derivatives?

  • Solution : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals. For complex mixtures, employ diffusion-ordered spectroscopy (DOSY) to differentiate species by molecular weight .

Q. What statistical approaches are suitable for analyzing dose-response data in neuroprotection assays?

  • Solution : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.